1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one
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Overview
Description
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic aromatic compounds that contain a pyridine ring fused to another ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process might include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
2,7-Dimethyl-1,8-naphthyridine: A similar compound with different substitution patterns.
3,3,7-Trimethyl-1,8-naphthyridine: Another derivative with variations in the alkyl groups.
Uniqueness
1-Ethyl-3,3,7-trimethyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other naphthyridine derivatives. Its unique structure can lead to different reactivity and interactions with biological targets.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-ethyl-3,3,7-trimethyl-2H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C13H18N2O/c1-5-15-8-13(3,4)11(16)10-7-6-9(2)14-12(10)15/h6-7H,5,8H2,1-4H3 |
InChI Key |
XDFCEUBJLFONPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(=O)C2=C1N=C(C=C2)C)(C)C |
Origin of Product |
United States |
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